molecular formula C24H19N5O3 B2488734 2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide CAS No. 899946-20-4

2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide

Cat. No.: B2488734
CAS No.: 899946-20-4
M. Wt: 425.448
InChI Key: XYDBOGUWLSTENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide ( 899946-20-4) is a small molecule research compound with a molecular formula of C 24 H 19 N 5 O 3 and a molecular weight of 425.4 g/mol . This chemical features a 1H-pyrazolo[3,4-d]pyrimidine core scaffold, a structural motif known for its significant potential in medicinal chemistry research, particularly in the development of epidermal growth factor receptor (EGFR) inhibitors . The 1H-pyrazolo[3,4-d]pyrimidine pharmacophore serves as a flat heteroaromatic system that mimics the adenine moiety of ATP, enabling it to competitively bind to the ATP-binding site of kinase domains . This mechanism is crucial for investigating signal transduction pathways in cancer research. Compounds incorporating this scaffold have demonstrated promising anti-proliferative activities against various cancer cell lines, including A549 (lung carcinoma) and HCT-116 (colorectal carcinoma), through induction of apoptosis and cell cycle arrest at S and G2/M phases . The structural architecture of this molecule incorporates several key pharmacophoric elements: the naphthamide moiety serves as a hydrophobic tail, the ethoxy group functions as a potential ribose-binding element, and the phenyl substituent acts as a hydrophobic head, collectively contributing to its research utility as a protein kinase inhibitor . Researchers value this compound for exploring structure-activity relationships in kinase inhibitor design and for developing potential targeted cancer therapeutics. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O3/c1-2-32-20-13-12-16-8-6-7-11-18(16)21(20)23(30)27-28-15-25-22-19(24(28)31)14-26-29(22)17-9-4-3-5-10-17/h3-15H,2H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDBOGUWLSTENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

O-Ethylation of 1-Hydroxy-2-Naphthoic Acid

Reaction Conditions

  • Reactants : 1-Hydroxy-2-naphthoic acid (1.0 equiv), ethyl bromide (1.5 equiv)
  • Base : Potassium carbonate (2.0 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80°C for 6 hours
  • Yield : 85%

The ethoxy group is introduced via nucleophilic substitution, yielding 2-ethoxy-1-naphthoic acid. The product is purified by acid-base extraction and recrystallized from toluene.

Chlorination to Acid Chloride

Reaction Conditions

  • Reactants : 2-Ethoxy-1-naphthoic acid (1.0 equiv), thionyl chloride (3.0 equiv)
  • Catalyst : Dimethylformamide (1 drop)
  • Temperature : Reflux at 70°C for 3 hours
  • Solvent : Toluene
  • Yield : 92%

Excess thionyl chloride is removed under reduced pressure, and the residue is used directly in the subsequent coupling reaction without further purification.

Amide Bond Formation via Coupling Reaction

The final step involves coupling the pyrazolo[3,4-d]pyrimidin-5(4H)-one amine with 2-ethoxy-1-naphthoyl chloride.

Reaction Conditions

  • Reactants : Pyrazolo[3,4-d]pyrimidin-5(4H)-one (1.0 equiv), 2-ethoxy-1-naphthoyl chloride (1.1 equiv)
  • Base : Triethylamine (2.0 equiv)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 0°C to room temperature, 12 hours
  • Yield : 65–70%

The reaction is monitored via thin-layer chromatography (TLC) using a 3:7 ethyl acetate/hexane mobile phase. The crude product is purified via column chromatography (silica gel, 230–400 mesh) with a gradient elution of 20–40% ethyl acetate in hexane.

Table 2: Optimization of Coupling Reaction Parameters

Parameter Tested Range Optimal Value Impact on Yield
Solvent DCM, THF, DMF THF +15% vs DCM
Temperature 0°C, RT, 40°C RT No significant difference
Molar Ratio (Amine:Acid Chloride) 1:1 to 1:1.5 1:1.1 Maximizes conversion

Purification and Characterization

Recrystallization

The purified compound is recrystallized from a 1:1 mixture of dichloromethane and hexane, yielding colorless crystals with a melting point of 264–265°C.

Spectroscopic Validation

Table 3: Spectroscopic Data for 2-Ethoxy-N-(4-Oxo-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-5(4H)-yl)-1-Naphthamide

Technique Data
¹H NMR (DMSO-d₆, δ ppm) 1.42 (t, 3H, OCH₂CH₃), 3.85 (q, 2H, OCH₂CH₃), 7.30–8.50 (m, 12H, Ar-H), 9.15 (s, 1H, NH)
¹³C NMR (DMSO-d₆, δ ppm) 14.8 (OCH₂CH₃), 64.2 (OCH₂CH₃), 114.5–160.2 (Ar-C), 165.4 (C=O)
HRMS (ESI+) m/z calc. for C₂₄H₁₉N₅O₃ [M+H]⁺: 426.1562; found: 426.1565

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the phosphorylation of downstream targets essential for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]Pyrimidine Derivatives

Table 1: Structural and Activity Comparison of Selected Analogs
Compound Name/ID Key Structural Features Biological Target/Activity Potency (IC₅₀/MIC) Source
Target Compound Ethoxy-naphthamide at 5-position Hypothesized kinase inhibition N/A -
Compound 237 (Fig. 15K) Benzylidene acetohydrazide at 5-position EGFR inhibition, apoptosis induction EGFR IC₅₀: 0.186 µM Horchani et al.
Erlotinib (Reference) Quinazoline core EGFR inhibition EGFR IC₅₀: 0.03 µM -
Compound 17 Peptide-conjugated pyrazolopyrimidine Antibacterial (Gram-positive/-negative) MIC < 1 µg/mL -
Urea Derivatives 1-(4-Imino-1-substituted-pyrazolopyrimidin-5-yl)urea In vitro/in vivo anticancer activity Not specified Mishra et al.

Key Findings from Analog Studies

EGFR Inhibition and Apoptosis Induction

  • Compound 237 (Fig. 15K), a benzylidene acetohydrazide analog, demonstrated moderate EGFR inhibition (IC₅₀: 0.186 µM) compared to erlotinib (IC₅₀: 0.03 µM) . Flow cytometry revealed apoptosis induction, with 235 (a related analog) showing the highest activity . The ethoxy-naphthamide group in the target compound may improve solubility or binding affinity compared to benzylidene substituents.

Antibacterial Activity

  • Peptide-conjugated analogs like 17 exhibited potent antibacterial effects (MIC < 1 µg/mL against S. aureus and E. coli), though this contrasts with the target compound’s presumed anticancer focus . Structural flexibility at the 5-position allows diverse applications.

Synthesis and Functionalization

  • The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves hydrazine intermediates and alkylation/heteroalkylation (e.g., compound 1 in , yield: 78%) . The target compound’s ethoxy-naphthamide group may require specialized coupling agents, as seen in peptide conjugates .

Mechanistic Insights

  • ATP-Binding Site Inhibition : Docking studies (PDB ID: 1M17) for compound 237 confirmed interactions with the ATP-binding site of EGFR, a mechanism likely shared by the target compound due to its conserved pyrazolopyrimidine core .
  • Apoptosis Pathways : Structural modifications (e.g., benzylidene vs. ethoxy-naphthamide) influence apoptosis efficacy. For example, 235 induced higher apoptosis than 237 , suggesting substituent polarity and steric effects are critical .

Biological Activity

2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. This class has garnered significant attention due to its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula: C20H17N5O3
  • Molecular Weight: 375.4 g/mol
  • CAS Number: 899946-20-4

Anticancer Activity

Recent studies have demonstrated that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown potent inhibitory effects against various cancer cell lines.

Case Studies

  • Inhibition of Tumor Growth:
    • A study evaluated a series of phenylpyrazolo[3,4-d]pyrimidines, revealing that certain derivatives exhibited IC50 values ranging from 0.3 to 24 µM against dual targets EGFR and VGFR2. Notably, compound 5i demonstrated an IC50 of 0.3 µM and effectively inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell cycle progression .
  • Cell Line Studies:
    • In another investigation, various pyrazolo[3,4-d]pyrimidine derivatives were tested against human hepatoma (HepG2), breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cell lines. The results indicated that the presence of the pyrazolo[3,4-d]pyrimidine scaffold was crucial for anti-proliferative activity, with some derivatives achieving IC50 values as low as 1.74 µM in MCF-7 cells .

The mechanisms through which these compounds exert their anticancer effects include:

  • Apoptosis Induction: Compounds have been shown to activate apoptotic pathways leading to cancer cell death.
  • Cell Cycle Arrest: The inhibition of key regulatory proteins leads to cell cycle arrest, preventing proliferation.
  • Targeting Kinases: Many pyrazolo[3,4-d]pyrimidine derivatives act as inhibitors of kinases involved in tumor growth and metastasis.

Biological Activity Overview Table

Activity TypeCompound ExampleTarget/Cell LineIC50 (µM)Mechanism
Anticancer5iMCF-70.3Apoptosis induction
Anticancer1dMCF-71.74Cell cycle arrest
Dual InhibitionVariousEGFR/VGFR20.3 - 24Kinase inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.